1-(4-CHLOROPHENYL)-3-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}UREA
Overview
Description
1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea is a synthetic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, such as 4-(4-Methylpiperazin-1-yl)methylphenyl derivatives. These intermediates are then subjected to further reactions, including the introduction of the chlorophenyl group and the formation of the urea linkage. The reaction conditions may vary, but common reagents include chlorinating agents and urea derivatives. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, resulting in new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{[4-(4-Methylpiperazin-1-yl)phenyl]methyl}urea can be compared with similar compounds, such as:
1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but differs in its biological activity and applications.
2,4′-Dichloroacetophenone: Another chlorinated compound with distinct chemical properties and uses.
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol: A related compound used in different chemical contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-23-10-12-24(13-11-23)18-8-2-15(3-9-18)14-21-19(25)22-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZUXLYRPNPHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.